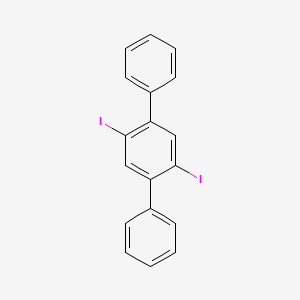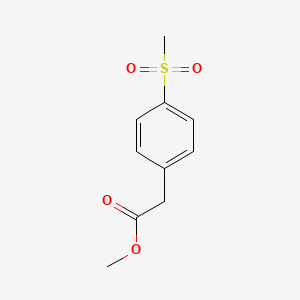
2-(4-(甲基磺酰基)苯基)乙酸甲酯
概述
描述
Methyl 2-(4-(methylsulfonyl)phenyl)acetate is an organic compound with a molecular formula of C10H12O4S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methylsulfonyl group at the para position and an ester group at the alpha position
科学研究应用
Methyl 2-(4-(methylsulfonyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as a selective COX-2 inhibitor.
Industry: It is used in the production of agrochemicals and dyestuffs .
作用机制
Target of Action
The primary target of Methyl 2-(4-(methylsulfonyl)phenyl)acetate is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory process, catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
Methyl 2-(4-(methylsulfonyl)phenyl)acetate interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins . The compound shows selective inhibition towards COX-2, which is beneficial as it minimizes the side effects associated with the inhibition of the constitutive COX-1 enzyme .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it reduces the production of prostaglandins, key mediators in the inflammatory process . This results in a decrease in inflammation and associated symptoms.
Result of Action
The inhibition of COX-2 by Methyl 2-(4-(methylsulfonyl)phenyl)acetate results in a reduction of inflammation . The compound has shown good anti-inflammatory activity in vitro . Additionally, some derivatives of the compound have demonstrated antimicrobial activity, making them potential dual antimicrobial/anti-inflammatory agents .
Action Environment
The action of Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be influenced by various environmental factors. For instance, the rate coefficients for the alkaline hydrolysis of similar compounds have been measured in different environments, indicating the importance of both polar and steric effects . .
生化分析
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical reactions, nucleophilic substitutions, and oxidations
Cellular Effects
It has been suggested that similar compounds may have antimicrobial and anti-inflammatory activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds are known to undergo free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to undergo reactions over time, such as alkaline hydrolysis . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been used in studies to assess their therapeutic potential . These studies could potentially reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to undergo various reactions, such as alkaline hydrolysis . This could potentially involve interactions with enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to be transported and distributed within cells and tissues . This could potentially involve interactions with transporters or binding proteins, and could also influence the compound’s localization or accumulation .
Subcellular Localization
Similar compounds are known to be localized within specific compartments or organelles within cells . This could potentially be directed by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(methylsulfonyl)phenyl)acetate can be synthesized through the esterification of 4-(methylsulfonyl)phenylacetic acid. The reaction involves the use of methanol and a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated under reflux for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(4-(methylsulfonyl)phenyl)acetate follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure product .
化学反应分析
Types of Reactions
Methyl 2-(4-(methylsulfonyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
相似化合物的比较
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: An intermediate used in the synthesis of methyl 2-(4-(methylsulfonyl)phenyl)acetate.
2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with similar structural features and biological activities
Uniqueness
Methyl 2-(4-(methylsulfonyl)phenyl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. Its potential as a selective COX-2 inhibitor also sets it apart from other similar compounds .
属性
IUPAC Name |
methyl 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586351 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300355-18-4 | |
| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
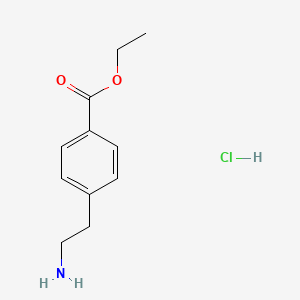



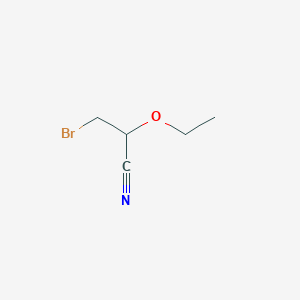
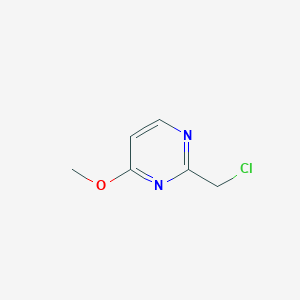
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
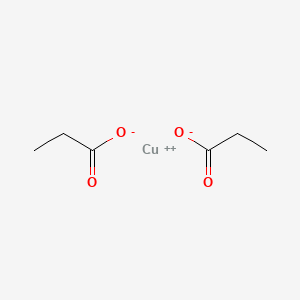
![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1611652.png)
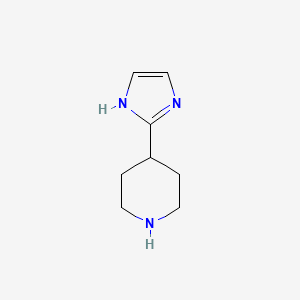
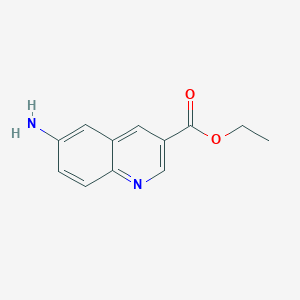
![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)

